6-Chloro-4-phenylquinazoline-2-carboxylic acid

Descripción general

Descripción

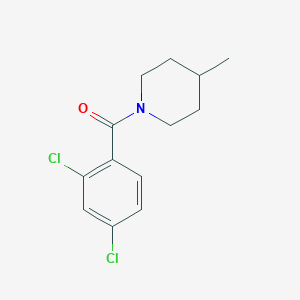

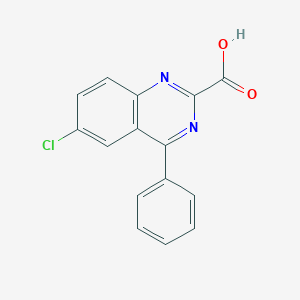

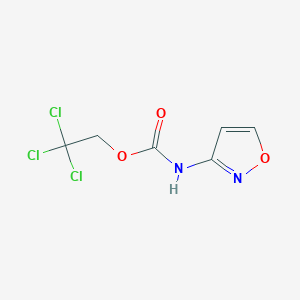

6-Chloro-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9ClN2O2 . It has a molecular weight of 284.70 .

Synthesis Analysis

The synthesis of 4-Phenylquinazoline-2-carboxamides, which are structurally similar to 6-Chloro-4-phenylquinazoline-2-carboxylic acid, has been reported . These compounds were designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO), and were synthesized using a simple and efficient procedure .Molecular Structure Analysis

The molecular structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, attached to a phenyl group and a carboxylic acid group . The chlorine atom is attached to the 6th carbon of the quinazoline ring .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-4-phenylquinazoline-2-carboxylic acid have not been found, similar compounds such as 4-Phenylquinazoline-2-carboxamides have been synthesized and evaluated for their biological activity .Physical And Chemical Properties Analysis

The melting point of 6-Chloro-4-phenylquinazoline-2-carboxylic acid is reported to be between 212.0-213.5 °C . The predicted boiling point is 530.5±42.0 °C, and the predicted density is 1.425±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Ligands

4-Chloro-2-phenylquinazoline was used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines . It was used as a reagent for the conversion of phenols to anilines .

Antitrypanosomal Activity

Quinazoline derivatives have been used in the development of drugs with antitrypanosomal activity . Trypanosomiasis is a disease caused by a parasite, and it affects both humans and animals. The development of new drugs for this disease is crucial due to the resistance that has developed against existing treatments .

Antitumor Activity

Quinazoline-containing piperazinylpyrimidine derivatives have shown antitumor activity . This suggests that quinazoline derivatives could be used in the development of new cancer treatments .

Inhibitors for Hepatitis C Virus

Quinazoline substituted cyclopentane has been used as Hepatitis C Virus (HCV) NS3/4A protease inhibitors . This could potentially lead to the development of new treatments for Hepatitis C .

Antimicrobial Activity

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Antitrypanosomal Activity

Quinazoline derivatives have been used in the development of drugs with antitrypanosomal activity . Trypanosomiasis is a disease caused by a parasite, and it affects both humans and animals. The development of new drugs for this disease is crucial due to the resistance that has developed against existing treatments .

Antitumor Activity

Quinazoline-containing piperazinylpyrimidine derivatives have shown antitumor activity . This suggests that quinazoline derivatives could be used in the development of new cancer treatments .

Inhibitors for Hepatitis C Virus

Quinazoline substituted cyclopentane has been used as Hepatitis C Virus (HCV) NS3/4A protease inhibitors . This could potentially lead to the development of new treatments for Hepatitis C .

Antimicrobial Activity

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Antiviral Activity

Quinazoline derivatives have shown antiviral activity . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anti-inflammatory and Analgesic Activities

Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic and anti-inflammatory activities . The structure activity relationship (SAR) study showed that the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .

Direcciones Futuras

The future directions for research on 6-Chloro-4-phenylquinazoline-2-carboxylic acid and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, 4-Phenylquinazoline-2-carboxamides have been studied for their potential as ligands for the translocator protein (TSPO) .

Propiedades

IUPAC Name |

6-chloro-4-phenylquinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBNNOBIWRSTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618401 | |

| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenylquinazoline-2-carboxylic acid | |

CAS RN |

5958-08-7 | |

| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)